molecular formula C22H15N3O3S B2397724 3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide CAS No. 397284-77-4

3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No.: B2397724
CAS No.: 397284-77-4
M. Wt: 401.44
InChI Key: QYQSRNWLQZMCKC-UHFFFAOYSA-N
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Description

3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a nitro group. Thiazole rings are known for their diverse biological activities, making this compound of significant interest in medicinal chemistry .

Preparation Methods

The synthesis of 3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and hydrogen gas for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes and other industrial chemicals.

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

    2-phenylthiazole: Known for its antimicrobial properties.

    4-methylthiazole: Used in flavor and fragrance industries.

    Benzothiazole: Studied for its anticancer activities.

What sets 3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide apart is its unique combination of a nitro group, a thiazole ring, and a benzamide group, which may confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O3S/c26-21(17-9-5-11-19(13-17)25(27)28)23-18-10-4-8-16(12-18)20-14-29-22(24-20)15-6-2-1-3-7-15/h1-14H,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQSRNWLQZMCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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